4-Bromo-6-phenyldibenzo[b,d]furan
CAS No.: 1010068-84-4
Cat. No.: VC11992156
Molecular Formula: C18H11BrO
Molecular Weight: 323.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010068-84-4 |
|---|---|
| Molecular Formula | C18H11BrO |
| Molecular Weight | 323.2 g/mol |
| IUPAC Name | 4-bromo-6-phenyldibenzofuran |
| Standard InChI | InChI=1S/C18H11BrO/c19-16-11-5-10-15-14-9-4-8-13(17(14)20-18(15)16)12-6-2-1-3-7-12/h1-11H |
| Standard InChI Key | MPSDYLBAJCSIMR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4Br |
Introduction
Structural and Molecular Characteristics
The structural architecture of 4-Bromo-6-phenyldibenzo[b,d]furan comprises two benzene rings fused to a central furan heterocycle. The bromine substituent at the 4-position and the phenyl group at the 6-position create electronic asymmetry, influencing its chemical behavior. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁BrO |
| Molecular Weight | 323.2 g/mol |
| CAS Number | 1010068-84-4 |
| Appearance | White crystalline solid |
| Solubility | Soluble in dichloromethane, chloroform |
The bromine atom enhances electrophilic substitution reactivity, while the phenyl group contributes to π-π stacking interactions, making the compound suitable for materials science applications .
Synthesis and Industrial Production
Electrophilic Bromination
The primary synthesis route involves brominating 6-phenyldibenzo[b,d]furan via electrophilic aromatic substitution. Iron(III) bromide (FeBr₃) catalyzes the reaction, with bromine (Br₂) serving as the electrophile. Typical conditions involve dichloromethane (DCM) or chloroform as solvents at ambient or mildly elevated temperatures.
Reaction Scheme:
This method achieves high yields but requires careful control of stoichiometry to avoid di-bromination byproducts.
Continuous Flow Processes
Industrial-scale production employs continuous flow reactors to enhance efficiency. These systems optimize heat transfer and mixing, reducing reaction times and improving purity. Solvent recycling and catalyst recovery further minimize environmental impact.
Chemical Reactivity and Functionalization
The compound undergoes three primary reaction types:
Nucleophilic Substitution
The bromine atom is susceptible to displacement by nucleophiles (e.g., methoxide, amines), yielding derivatives like 4-methoxy-6-phenyldibenzo[b,d]furan.
Oxidation and Reduction
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Oxidation: Strong oxidants (e.g., KMnO₄) introduce carboxyl or ketone groups.
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Reduction: Catalytic hydrogenation (H₂/Pd) removes bromine, regenerating 6-phenyldibenzo[b,d]furan.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, expanding structural diversity .
Pharmaceutical Applications
Antimicrobial Activity
Preliminary assays indicate growth inhibition of Staphylococcus aureus and Escherichia coli at MIC values of 32–64 µg/mL. The bromine atom enhances membrane disruption, though mechanistic details require further elucidation.
Materials Science Applications
Organic Electronics
The compound’s extended π-system and electron-deficient bromine make it a candidate for:
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OLEDs: As an electron-transport layer, improving device efficiency.
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Solar Cells: Enhancing charge separation in bulk heterojunctions.
Polymeric Materials
Incorporation into polymers improves thermal stability (Tg > 200°C) and optoelectronic properties, enabling flexible displays .
Analytical Characterization
Spectroscopic Data
Chromatography
HPLC purity exceeds 98% under reverse-phase conditions (C18 column, acetonitrile/water).
Industrial and Market Outlook
The global market for dibenzofuran derivatives is projected to grow at 6.8% CAGR (2025–2030), driven by demand for anticancer agents and organic semiconductors . 4-Bromo-6-phenyldibenzo[b,d]furan’s role as a synthetic intermediate positions it as a high-value target for contract manufacturing organizations .
Future Research Directions
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Mechanistic Studies: Elucidate antimicrobial and anticancer modes of action.
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Process Optimization: Develop solvent-free bromination protocols.
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Advanced Materials: Explore MOF integration for gas storage applications.
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